Amperozide Dihydrochloride
Overview
Description
Amperozide dihydrochloride (also known as Amperozide-HCl and N-{1-[2-(dipropylamino)ethyl]-3-methyl-2-oxo-1,3-dihydro-2H-benzimidazol-2-yl}acetamide dihydrochloride) is a synthetic compound used in scientific research applications. It is a potent and selective inhibitor of the enzyme monoamine oxidase (MAO) type B, which is responsible for the breakdown of dopamine and other monoamines. This compound has been used in a variety of biochemical and physiological studies, including studies of the effects of dopamine on behavior and cognition.
Scientific Research Applications
Amperozide dihydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of MAO type B in studies of the effects of dopamine on behavior and cognition. This compound has also been used to study the effects of various drugs on MAO type B activity. Additionally, it has been used in studies of neuronal plasticity and the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
Amperozide dihydrochloride is a potent and selective inhibitor of MAO type B. MAO type B is responsible for the breakdown of dopamine and other monoamines. By blocking the activity of MAO type B, this compound increases the concentration of dopamine in the brain, leading to a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of dopamine in the brain, leading to an increase in locomotor activity and an improvement in cognitive performance. Additionally, it has been shown to increase the release of dopamine in the nucleus accumbens and to reduce the symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
Amperozide dihydrochloride has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of MAO type B, which makes it useful for studying the effects of dopamine on behavior and cognition. Additionally, it is easy to synthesize and is relatively stable, making it easy to store and use in experiments. However, it is also important to consider the limitations of this compound. It is a relatively new compound, so there is limited information available on its effects in humans. Additionally, its effects on behavior and cognition may vary depending on the dose and the individual.
Future Directions
Given the potential of amperozide dihydrochloride to increase the concentration of dopamine in the brain, there are a number of potential future directions for research. These include further studies of its effects on behavior and cognition, as well as studies of its potential therapeutic applications. Additionally, further studies of its effects on neuronal plasticity and the mechanisms of neurodegenerative diseases such as Parkinson's disease could be beneficial. Finally, further studies of its safety and efficacy in humans could be useful in determining its potential for clinical use.
properties
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N3O.2ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTPHFATFCZQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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